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Abstract
The advent of CRISPR/Cas9 technology has revolutionized the field of gene editing, offering

unprecedented potential for therapeutic interventions. However, the efficient and safe delivery

of the CRISPR/Cas9 machinery into target cells remains a critical challenge. Lipid-based

nanoparticles (LNPs) have emerged as a promising non-viral vector for this purpose. Among

the various components of LNPs, the helper lipid 1,2-dioleoyl-sn-glycero-3-

phosphoethanolamine (DOPE) plays a pivotal role in enhancing the delivery efficiency. This

document provides detailed application notes on the use of DOPE in CRISPR/Cas9 delivery

systems, along with comprehensive experimental protocols for formulation, cell-based assays,

and in vivo applications.

Introduction to DOPE in CRISPR/Cas9 Delivery
DOPE is a fusogenic phospholipid commonly incorporated into lipid-based drug delivery

systems. Its unique conical shape, arising from the large oleoyl acyl chains and small

ethanolamine headgroup, disrupts the stable bilayer structure of lipid membranes. This

property is crucial for the endosomal escape of the CRISPR/Cas9 cargo. After an LNP is

internalized by a cell via endocytosis, it becomes entrapped within an endosome. The acidic

environment of the endosome protonates cationic or ionizable lipids within the LNP, leading to

electrostatic interactions with the endosomal membrane. DOPE synergizes with this process by

promoting the formation of an inverted hexagonal phase, which destabilizes the endosomal
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membrane and facilitates the release of the CRISPR/Cas9 components into the cytoplasm, a

critical step for subsequent nuclear entry and gene editing.[1][2]

Quantitative Data on DOPE-Containing
CRISPR/Cas9 Delivery Systems
The inclusion of DOPE in LNP formulations has been shown to significantly enhance gene

editing efficiency. The following tables summarize quantitative data from various studies,

highlighting the impact of DOPE on delivery efficacy.

Table 1: In Vitro Gene Editing Efficiency Using DOPE-Containing Lipid Nanoparticles

LNP
Compositio
n (Molar
Ratio)

Cargo Cell Line Target Gene

Gene
Editing
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(%)
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DOTAP/DOP
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/Chol-PEG

Cas9/sgRNA
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HEK293

(stably

expressing
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GFP
39%

(knockout)

Kim et al.,

2019[3]
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Table 2: In Vivo Gene Editing Efficiency Using DOPE-Containing Lipid Nanoparticles
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LNP
Compositio
n (Molar
Ratio)

Cargo
Animal
Model

Target
Gene/Organ

Gene
Editing
Outcome

Reference
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lipid/DOPE/C
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G-ceramide

(26.5:20:52:1.

5)

Cas9

mRNA/sgRN

A

Hemophilia A

and B mice

Antithrombin

(AT) in liver
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reduction of

serum AT,

recovery of

bleeding

phenotype

Lee et al.,

2022

Experimental Protocols
This section provides detailed protocols for the formulation of DOPE-containing LNPs and the

subsequent evaluation of their gene editing efficiency.

Protocol 1: Formulation of DOPE-Containing Lipid
Nanoparticles for CRISPR/Cas9 Plasmid Delivery
This protocol is adapted from the work of Kim et al. (2019) for the preparation of liposomes for

delivering CRISPR/Cas9 plasmids.

Materials:

1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

Cholesterol

Cholesterol-polyethylene glycol (Chol-PEG)

Chloroform

Cas9/sgRNA plasmid DNA

Nuclease-free water
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Rotary evaporator

Probe sonicator

Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

Lipid Film Hydration:

Dissolve DOTAP, DOPE, Cholesterol, and Chol-PEG in chloroform in a round-bottom flask

at the desired molar ratio.

Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

Dry the film under vacuum for at least 2 hours to remove any residual solvent.

Hydrate the lipid film with nuclease-free water by vortexing to form multilamellar vesicles

(MLVs).

Liposome Sonication and Extrusion:

Sonciate the MLV suspension using a probe sonicator to reduce the size of the vesicles.

Extrude the sonicated liposome suspension through a 100 nm polycarbonate membrane

multiple times using a lipid extruder to obtain unilamellar liposomes of a defined size.

Lipoplex Formation:

Dilute the Cas9/sgRNA plasmid DNA in nuclease-free water.

Add the liposome suspension to the diluted plasmid DNA at the desired N/P ratio (nitrogen

atoms in cationic lipid to phosphate atoms in DNA).

Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of

lipoplexes.

Protocol 2: In Vitro Transfection of HEK293 Cells
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Materials:

HEK293 cells (or a specific reporter cell line, e.g., GFP-expressing HEK293)

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum

(FBS) and 1% Penicillin-Streptomycin

Lipoplexes from Protocol 1

Opti-MEM I Reduced Serum Medium

6-well plates

Procedure:

Cell Seeding:

Seed HEK293 cells in 6-well plates at a density that will result in 70-80% confluency at the

time of transfection.

Incubate the cells at 37°C in a 5% CO₂ incubator overnight.

Transfection:

On the day of transfection, replace the cell culture medium with fresh, pre-warmed DMEM

with 10% FBS.

Dilute the prepared lipoplexes in Opti-MEM.

Add the diluted lipoplexes dropwise to the cells in each well.

Gently rock the plate to ensure even distribution.

Incubate the cells for 4-6 hours at 37°C.

After the incubation, replace the transfection medium with fresh, complete DMEM.

Incubate the cells for 48-72 hours before assessing gene editing efficiency.
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Protocol 3: Quantification of Gene Editing Efficiency
The T7E1 assay is a common method to detect insertions and deletions (indels) resulting from

CRISPR/Cas9-mediated non-homologous end joining (NHEJ).

Materials:

Genomic DNA extraction kit

PCR primers flanking the target site

Taq DNA polymerase

dNTPs

T7 Endonuclease I and reaction buffer

Agarose gel and electrophoresis system

Procedure:

Genomic DNA Extraction:

Harvest the transfected cells and extract genomic DNA using a commercial kit according

to the manufacturer's instructions.

PCR Amplification:

Amplify the target genomic region using PCR with primers flanking the CRISPR/Cas9

target site. A typical amplicon size is 500-1000 bp.

Heteroduplex Formation:

Denature the PCR product by heating to 95°C for 5 minutes.

Gradually re-anneal the DNA by slowly cooling the sample to room temperature. This

allows for the formation of heteroduplexes between wild-type and mutated DNA strands.

T7E1 Digestion:
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Incubate the re-annealed PCR product with T7 Endonuclease I at 37°C for 15-30 minutes.

T7E1 will cleave the mismatched DNA in the heteroduplexes.

Gel Electrophoresis:

Analyze the digested products on a 2% agarose gel. The presence of cleaved fragments

indicates successful gene editing.

Quantify the intensity of the cleaved and uncleaved bands to estimate the percentage of

indel formation.

For reporter cell lines expressing a fluorescent protein like GFP, flow cytometry provides a

quantitative measure of gene knockout.

Materials:

Transfected GFP-expressing cells

Phosphate-Buffered Saline (PBS)

Trypsin-EDTA

Flow cytometer

Procedure:

Cell Harvesting:

Wash the transfected cells with PBS.

Detach the cells using Trypsin-EDTA.

Resuspend the cells in PBS.

Flow Cytometry Analysis:

Analyze the cell suspension using a flow cytometer.

Gate the live cell population based on forward and side scatter.
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Measure the percentage of GFP-negative cells in the transfected population compared to

a non-transfected control.

Visualizations
Signaling Pathways and Experimental Workflows

Extracellular Space

Target Cell

Endosome (Acidic pH)

DOPE-containing LNP
(CRISPR/Cas9 Cargo) LNP in EndosomeEndocytosis Membrane Destabilization

(DOPE-mediated)

Lower pH
protonates lipids CRISPR/Cas9

Released
Endosomal Escape Cytoplasm

Click to download full resolution via product page

Caption: Mechanism of DOPE-mediated endosomal escape.
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Caption: Workflow for LNP formulation.

Conclusion
DOPE is a critical component in many lipid-based CRISPR/Cas9 delivery systems, significantly

enhancing their efficiency by facilitating endosomal escape. The protocols and data presented

here provide a comprehensive resource for researchers and drug development professionals

working to optimize non-viral gene editing therapies. Further research into novel lipid

compositions and formulations will continue to improve the safety and efficacy of these

promising therapeutic platforms.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b7801613?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5554712/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5554712/
https://www.mdpi.com/1999-4923/12/12/1233
https://pubmed.ncbi.nlm.nih.gov/38325664/
https://pubmed.ncbi.nlm.nih.gov/38325664/
https://pubmed.ncbi.nlm.nih.gov/38325664/
https://www.benchchem.com/product/b7801613#applications-of-dope-in-crispr-cas9-delivery-systems
https://www.benchchem.com/product/b7801613#applications-of-dope-in-crispr-cas9-delivery-systems
https://www.benchchem.com/product/b7801613#applications-of-dope-in-crispr-cas9-delivery-systems
https://www.benchchem.com/product/b7801613#applications-of-dope-in-crispr-cas9-delivery-systems
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b7801613?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7801613?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7801613?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

